(3-Pyridinylmethyl)phosphonic acid
Overview
Description
(3-Pyridinylmethyl)phosphonic acid is an organophosphorus compound that features a pyridine ring substituted with a methylphosphonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-ylmethylphosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid reagents. One common method is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Another approach involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a phosphonic acid group .
Industrial Production Methods
Industrial production of pyridin-3-ylmethylphosphonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Pyridinylmethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridin-3-ylmethylphosphonic acid can yield pyridine N-oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
(3-Pyridinylmethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: This compound is used in the development of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of pyridin-3-ylmethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action include inhibition of phosphonate metabolism and disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyridin-3-ylmethylphosphonic acid include other pyridine derivatives with phosphonic acid groups, such as pyridin-2-ylmethylphosphonic acid and pyridin-4-ylmethylphosphonic acid.
Uniqueness
(3-Pyridinylmethyl)phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
pyridin-3-ylmethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c8-11(9,10)5-6-2-1-3-7-4-6/h1-4H,5H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDHHQXANXQQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74095-34-4 | |
Record name | (Pyridin-3-ylmethyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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